2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an imidazo[1,2-b]pyridazine core
Preparation Methods
The synthesis of 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl derivative.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group may exhibit similar chemical reactivity and biological activities.
Carboxamide derivatives: These compounds contain a carboxamide group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-19(2,3)16-12-24-17(22-16)9-8-15(23-24)18(25)21-11-10-13-4-6-14(20)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHRYHHCCMBMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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